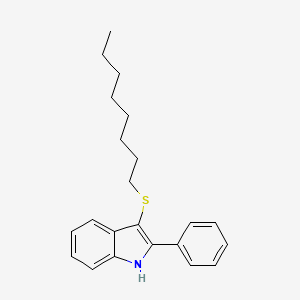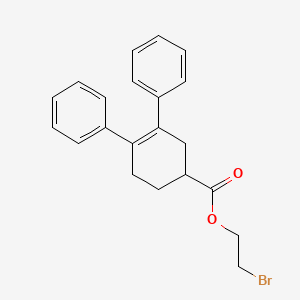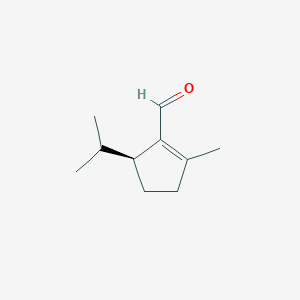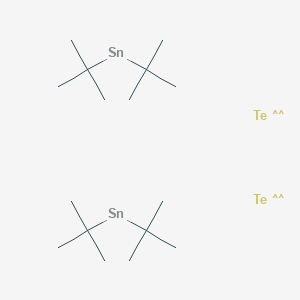![molecular formula C11H13ClN2O2 B14513050 Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate CAS No. 62664-24-8](/img/structure/B14513050.png)
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate: is an organic compound that belongs to the class of diaziridines These compounds are characterized by the presence of a three-membered ring containing two nitrogen atoms The compound is known for its unique chemical structure, which includes a chlorophenyl group attached to a diaziridine ring, further connected to a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate typically involves the following steps:
Formation of the Diaziridine Ring: The diaziridine ring can be synthesized by reacting a suitable precursor, such as a chlorophenyl hydrazine, with an appropriate reagent like an alkylating agent under controlled conditions.
Esterification: The resulting diaziridine intermediate is then subjected to esterification with methyl propanoate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diaziridine derivatives.
Substitution: The chlorophenyl group in the compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced diaziridine derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry:
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate is used as a building block in organic synthesis
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. Its diaziridine ring is of particular interest due to its ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine:
The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anticancer, antiviral, and antimicrobial properties. Its unique structure allows for the design of molecules that can target specific biological pathways.
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
作用機序
The mechanism of action of Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate involves its interaction with specific molecular targets. The diaziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
類似化合物との比較
Methyl 3-(3-chlorophenyl)propanoate: Similar in structure but lacks the diaziridine ring.
3-(3-chlorophenyl)diaziridine: Similar in structure but lacks the ester group.
Methyl 3-[3-(4-chlorophenyl)diaziridin-1-yl]propanoate: Similar in structure but with a different position of the chlorine atom on the phenyl ring.
Uniqueness:
Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate is unique due to the presence of both the diaziridine ring and the ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The specific positioning of the chlorine atom on the phenyl ring also contributes to its unique reactivity and interaction with biological targets.
特性
CAS番号 |
62664-24-8 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10(15)5-6-14-11(13-14)8-3-2-4-9(12)7-8/h2-4,7,11,13H,5-6H2,1H3 |
InChIキー |
YEOQAEIDCRHUEC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1C(N1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)


![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)

![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)

![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14513018.png)
![4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl](/img/structure/B14513020.png)




